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For Immediate Release

[City, State] — December 1, 2025 — In the landscape of organ-protective agents, Terevalefim
(ANG-3777) has emerged as a promising therapeutic candidate, particularly in the context of
preventing and mitigating organ damage following ischemic events. This guide provides a
comparative analysis of Terevalefim's efficacy against other organ-protective agents,
supported by available experimental data from clinical trials. The information is intended for
researchers, scientists, and drug development professionals to facilitate an objective evaluation
of Terevalefim's potential.

Executive Summary

Terevalefim is a small molecule designed to mimic the biological activity of hepatocyte growth
factor (HGF), a key player in tissue repair and organ regeneration.[1] Its mechanism of action
centers on the activation of the c-Met receptor signaling pathway, which is instrumental in
promoting cell survival, proliferation, and angiogenesis while reducing apoptosis. This guide will
compare Terevalefim primarily with agents investigated for delayed graft function (DGF) in
kidney transplantation, a condition characterized by acute kidney injury, as this has been a
primary indication for Terevalefim's clinical development. Comparator agents include
Eculizumab, a complement inhibitor, and lloprost, a prostacyclin analogue. Additionally, a
comparison with established organ-protective agents in a broader context, such as the
antihypertensives Ramipril and Amlodipine, known for their renal protective effects, is included
to provide a wider benchmark.
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Comparative Efficacy of Organ-Protective Agents

The following tables summarize the quantitative data from clinical trials of Terevalefim and

comparator agents. It is important to note that the data presented here are from separate trials

and not from direct head-to-head studies, thus any cross-trial comparisons should be

interpreted with caution.

Table 1: Efficacy in Delayed Graft Function (DGF) Following Kidney Transplantation

Agent Trial Primary Endpoint Result
No significant
) difference compared
] Estimated Glomerular
Terevalefim (ANG- Phase 3 o to placebo (53.3
Filtration Rate (eGFR) ]
3777) (NCT02474667)[2][3] mL/min/1.73m2 vs.
at 12 months _
50.4 mL/min/1.73m2)
[1]
) PROTECT Study ) Did not meet primary
Eculizumab Incidence of DGF )
(NCT02145182)[4] endpoint
Significant reduction
) in DGF incidence
Single-Center ] )
lloprost Incidence of DGF (21.4% vs. 50.9% in

Prospective Study

control group, p <
0.001)

Table 2: Renal Protection in Hypertensive Patients
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Agent Trial Primary Outcome Result

Slower mean decline
in GFR after 3 months

o ) Rate of change in and less proteinuria
Ramipril AASK Trial
GFR compared to
amlodipine in patients
with proteinuria.
Less effective in
slowing GFR decline
o ] Rate of change in and reducing
Amlodipine AASK Trial o
GFR proteinuria compared

to ramipril in patients

with proteinuria.

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to allow for a
comprehensive understanding of the experimental conditions.

Terevalefim (ANG-3777) Phase 3 Trial (NCT02474667)

o Objective: To determine the efficacy and safety of ANG-3777 in renal transplant recipients
with signs of DGF.

o Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.

» Patient Population: 253 adult recipients of a first deceased donor kidney transplant at risk for
DGF, defined by low urine output for over eight consecutive hours post-transplant.

« Intervention: Patients were randomized 1:1 to receive either ANG-3777 (2 mg/kg) or a
placebo, administered intravenously once daily for three consecutive days, with the first dose
starting within 30 hours after transplantation.

e Primary Endpoint: The primary endpoint was the estimated glomerular filtration rate (eGFR)
at 12 months.
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Secondary Endpoints: Included the proportion of subjects with eGFR >30 at various time
points, the proportion of subjects with slow, delayed, or primary non-functioning grafts, length
of hospitalization, and duration of dialysis through day 30.

Eculizumab PROTECT Study (NCT02145182)

Objective: To determine if Eculizumab is safe and could be used to prevent DGF following
kidney transplantation.

Study Design: A randomized, parallel-group, double-blind, placebo-controlled, multi-center
study.

Patient Population: Adult recipients of a first kidney transplant from a standard criteria donor
(SCD) or expanded criteria donor (ECD) deceased donor with a DGF risk score of = 25%
using the Irish scale.

Intervention: Eculizumab administered intravenously.

Primary Outcome Measure: Incidence of DGF.

lloprost Single-Center Prospective Study

Objective: To evaluate if the administration of intravenous iloprost could reduce the incidence
of DGF after kidney transplantation from deceased donors.

Study Design: A prospective, randomized (1:1), placebo-controlled study.

Patient Population: 476 consecutive patients who received a kidney transplant from a
deceased donor.

Intervention: Patients in the treatment group received a continuous infusion of iloprost at
0.27 p g/min through an elastomeric pump in the peri-transplant period. The control group
received a placebo.

Primary Outcome: Incidence of DGF.

Ramipril vs. Amlodipine AASK Trial
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» Objective: To compare the effects of an angiotensin-converting enzyme (ACE) inhibitor
(ramipril), a dihydropyridine calcium channel blocker (amlodipine), and a beta-blocker on
hypertensive renal disease progression in African Americans.

o Study Design: A randomized, double-blind, 3 x 2 factorial trial.

» Patient Population: 1094 African Americans aged 18 to 70 years with hypertensive renal
disease (GFR of 20-65 mL/min per 1.73 m?).

« Intervention: Participants were randomly assigned to receive amlodipine (5 to 10 mg/d),
ramipril (2.5 to 10 mg/d), or metoprolol (50 to 200 mg/d), with other agents added to achieve
one of two blood pressure goals.

e Primary Outcome: The rate of change in GFR.

» Secondary Outcome: A composite index of clinical endpoints including a reduction in GFR of
more than 50% or 25 mL/min per 1.73 m?, end-stage renal disease, or death.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are
provided in DOT language for use with Graphviz.

Terevalefim (ANG-3777) Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Benchmarking Terevalefim's Efficacy in Organ
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against-other-organ-protective-agents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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